Cercosporamide

Catalog No.
S002508
CAS No.
131436-22-1
M.F
C16H13NO7
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cercosporamide

CAS Number

131436-22-1

Product Name

Cercosporamide

IUPAC Name

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1

InChI Key

GEWLYFZWVLXQME-MRXNPFEDSA-N

SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Synonyms

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Isomeric SMILES

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O

Description

The exact mass of the compound Cercosporamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cercosporamide is a naturally occurring antifungal compound produced by certain fungal species in the genus Cercospora []. While it acts as a toxin towards plants, its unique biological properties have made it a valuable tool in scientific research. Here's a closer look at its two main research applications:

PKC-like Kinase Inhibition

Cercosporamide has been shown to inhibit a specific class of enzymes known as PKC-like kinases []. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, cercosporamide can disrupt these processes, making it a valuable tool for studying their function and potential therapeutic targets in diseases like cancer [].

Cercosporamide is a natural product derived from the fungus Cercosporidium henningsii, which is commonly associated with various cultivated plants, including cassava (Manihot esculenta) . This compound belongs to the class of dibenzofurans and is recognized for its potent antifungal properties. The molecular formula of cercosporamide is C16H13NO7C_{16}H_{13}NO_7 . Its structure includes a dibenzofuran core, which contributes to its biological activity and interaction with various biological targets.

That can modify its structure and enhance its biological activity. Key reactions include:

  • Acidic Hydrolysis: This reaction involves the transformation of N-chlorosulfonylcarboxamide intermediates into more active forms .
  • Demethylation: The removal of methoxy groups can be achieved through heating in pyridine hydrochloride, leading to derivatives with increased biological testing potential .
  • Reduction: The nitro group in cercosporamide can be reduced using zinc and ammonium chloride to yield amino derivatives, enhancing its pharmacological profile .

Cercosporamide exhibits significant biological activities, particularly as a selective inhibitor of protein kinase C (Pkc1) . It has been shown to selectively inhibit the phosphorylation of SMAD1/5 in bone morphogenetic protein receptor type I pathways, indicating its role in cellular signaling processes . Additionally, cercosporamide has demonstrated antifungal activity against various pathogens, making it a candidate for therapeutic applications in treating fungal infections.

The synthesis of cercosporamide typically involves fermentation processes followed by extensive purification steps. The general method includes:

  • Fermentation: Cultivation of Cercosporidium henningsii in a suitable medium, followed by extraction with methanol.
  • Chromatography: The crude extract is subjected to various chromatographic techniques (e.g., Amberchrom CG-161 column and Sephadex LH-20 column) to isolate cercosporamide with high purity .
  • Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance are employed to confirm the structure of the isolated compound .

Cercosporamide has several applications in the fields of medicine and agriculture:

  • Antifungal Agent: Due to its potent antifungal properties, it is being explored for use in agricultural settings to control fungal diseases in crops.
  • Pharmacological Research: Its role as a Pkc1 inhibitor makes it a valuable compound for studying cellular signaling pathways and potential therapeutic interventions for diseases associated with dysregulated kinase activity .

Studies have highlighted the interaction of cercosporamide with various biological targets:

  • Protein Kinase C: Cercosporamide selectively inhibits Pkc1 activity, which is crucial for cell signaling related to growth and differentiation .
  • Bone Morphogenetic Protein Receptors: It has been shown to inhibit SMAD phosphorylation, impacting bone morphogenetic protein signaling pathways .
  • Molecular Docking Studies: These studies suggest that cercosporamide binds effectively within the ATP pocket of kinases like Pim-1, indicating its potential as a lead compound for drug development targeting these enzymes .

Several compounds share structural similarities with cercosporamide, particularly within the dibenzofuran class. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
7-HydroxycercosporamideSimilar dibenzofuran coreEnhanced antifungal activityHydroxyl group at position 7
4-MethylcercosporamideModified side chainsPotent PPARγ modulatorMethyl substitution at position 4
CercosporinRelated structureAntifungal activityDifferent functional groups

Cercosporamide stands out due to its specific activity against Pkc1 and its unique structural features that enhance its binding affinity to target proteins compared to similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

331.06920175 g/mol

Monoisotopic Mass

331.06920175 g/mol

Heavy Atom Count

24

Appearance

Light to dark tan solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Metabolism Metabolites

No information on the metabolism of dibenzofuran in mammalian organisms was found in the available literature. The bacteria Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis degrade dibenzofuran to 2,2',3-trihydroxybiphenyl via dibenzofuran 4,4a-dioxygenase. (L952)

Wikipedia

Cercosporamide

Dates

Modify: 2023-09-12
[1]. Altman JK, et al. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood. 2013 May 2;121(18):3675-3681.

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